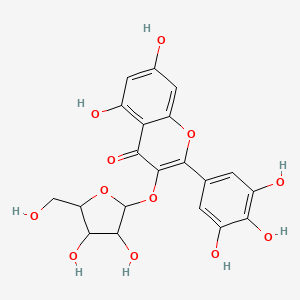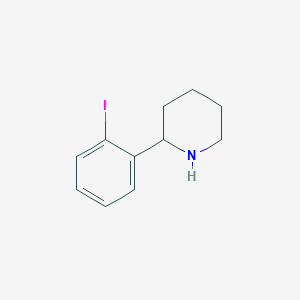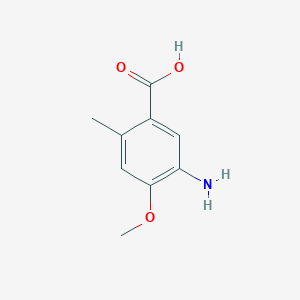
5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine is a purine nucleoside analogue known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits its anticancer effects primarily through the inhibition of DNA synthesis and the induction of apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine involves several key steps:
Starting Materials: The synthesis begins with uridine, a naturally occurring nucleoside.
Isopentenylation: The uridine undergoes isopentenylation, where an isopentenyl group is introduced. This step typically involves the use of isopentenyl pyrophosphate and a suitable catalyst.
Trifluoroacetylation: The next step is the trifluoroacetylation of the isopentenylated uridine. This involves the reaction with trifluoroacetic anhydride in the presence of a base such as pyridine.
Aminomethylation: Finally, the compound is aminomethylated using formaldehyde and an amine source under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification systems such as chromatography.
化学反応の分析
Types of Reactions
5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the trifluoroacetyl group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated compounds.
科学的研究の応用
5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine has several scientific research applications:
Chemistry: It is used as a model compound in studies of nucleoside analogs and their reactivity.
Biology: The compound is studied for its role in cellular processes, particularly in DNA synthesis and repair.
Medicine: Its antitumor activity makes it a candidate for cancer research, especially in targeting lymphoid malignancies.
Industry: The compound’s unique properties are explored for potential use in pharmaceuticals and biotechnology.
作用機序
The mechanism of action of 5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine involves:
Inhibition of DNA Synthesis: The compound incorporates into DNA, disrupting the replication process.
Induction of Apoptosis: It triggers programmed cell death in cancer cells by activating apoptotic pathways.
Molecular Targets: The primary targets are enzymes involved in DNA synthesis, such as DNA polymerase.
類似化合物との比較
Similar Compounds
5-Fluorouracil: Another nucleoside analog with antitumor activity.
Gemcitabine: A nucleoside analog used in chemotherapy.
Cytarabine: Used in the treatment of certain leukemias.
Uniqueness
5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine is unique due to its specific trifluoroacetyl and isopentenyl modifications, which enhance its stability and antitumor efficacy compared to other nucleoside analogs .
特性
分子式 |
C17H22F3N3O7 |
|---|---|
分子量 |
437.4 g/mol |
IUPAC名 |
N-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-(3-methylbut-3-enyl)acetamide |
InChI |
InChI=1S/C17H22F3N3O7/c1-8(2)3-4-22(15(28)17(18,19)20)5-9-6-23(16(29)21-13(9)27)14-12(26)11(25)10(7-24)30-14/h6,10-12,14,24-26H,1,3-5,7H2,2H3,(H,21,27,29) |
InChIキー |
NVDLHYHKFKHIDC-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CCN(CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate](/img/structure/B12101856.png)

![5-(hydroxymethyl)-4-methyl-2-[1-(4,5,6-trihydroxy-10,13-dimethyl-1-oxo-3,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthren-17-yl)ethyl]-2,3-dihydropyran-6-one](/img/structure/B12101898.png)

![4,5,9-Trihydroxy-8-methyl-4,9-di(propan-2-yl)-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B12101909.png)

![3-Bromo-4h-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12101927.png)




